N-Formylnornicotine

Description

Properties

CAS No. |

38840-03-8 |

|---|---|

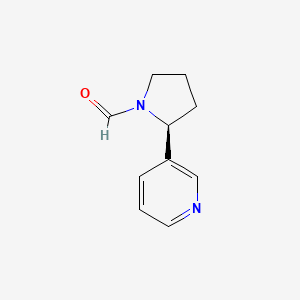

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2R)-2-pyridin-3-ylpyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/t10-/m1/s1 |

InChI Key |

GQLSEYOOXBRDFZ-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C=O)C2=CN=CC=C2 |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=CC=C2 |

Synonyms |

N'-formylnornicotine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

Introduction of Pyridin-3-yl Group: The pyridin-3-yl group is introduced via nucleophilic substitution or coupling reactions.

Aldehyde Functionalization: The aldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: (2S)-2-(Pyridin-3-yl)pyrrolidine-1-methanol.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The pyridin-3-yl group can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(Pyridin-2-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the pyridinyl group at the 2-position.

(2S)-2-(Pyridin-4-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the pyridinyl group at the 4-position.

(2S)-2-(Pyridin-3-yl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.

Uniqueness

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the pyridin-3-yl group and the presence of the aldehyde functional group. This combination imparts distinct reactivity and binding properties, making it valuable for targeted synthesis and biological applications.

Biological Activity

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chiral compound notable for its unique structural features, including a pyrrolidine ring linked to a pyridine moiety and characterized by a carbaldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄N₂O

- Molecular Weight : 162.23 g/mol

- Stereochemistry : (S) configuration at the pyrrolidine nitrogen

The presence of nitrogen atoms in its structure is significant for its interactions with biological systems, contributing to its reactivity and biological activity.

Anticancer Properties

Research indicates that (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that derivatives of this compound can inhibit the proliferation of human tumor cells, demonstrating significant antiproliferative activity. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon carcinoma) | 2.30 |

| MV4-11 (Acute myeloid leukemia) | 0.299 |

These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde has also been investigated for its antimicrobial properties. Compounds with similar structures have shown activity against various pathogens, including bacteria and fungi. For example, studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 2 - 10 |

This antimicrobial potential highlights the compound's versatility and relevance in treating infectious diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde have been explored through various assays that measure its ability to suppress inflammatory mediators. In vitro studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| Derivative A | 0.04 ± 0.01 |

| Derivative B | 0.04 ± 0.02 |

These results suggest that the compound may be useful in developing anti-inflammatory drugs.

The biological activity of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is likely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their functions.

- Receptor Modulation : The pyridine moiety may interact with receptors involved in cellular signaling pathways.

- Cellular Uptake : The structural characteristics may facilitate the compound's entry into cells, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde to explore their biological activities further. For instance:

- Study on Anticancer Activity : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing promising candidates with low IC50 values.

- Antimicrobial Evaluation : Derivatives were tested against clinical isolates of bacteria, demonstrating varying degrees of effectiveness, which could lead to new treatments for resistant strains.

- Inflammation Studies : In vivo models were used to assess the anti-inflammatory effects of selected derivatives, showing significant reductions in edema compared to control groups.

Summary and Future Directions

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde represents a promising scaffold in drug discovery due to its diverse biological activities. Ongoing research is necessary to elucidate the detailed mechanisms underlying its effects and to optimize its structure for enhanced potency and selectivity against specific targets.

Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- SAR Analysis : Investigating structure–activity relationships to identify key modifications that enhance biological activity.

- Mechanistic Studies : Understanding the pathways influenced by this compound could provide insights into its pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.